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Compound of Interest

Compound Name: Quininib

Cat. No.: B610386 Get Quote

For researchers, scientists, and drug development professionals, this in-depth technical guide

provides a comprehensive overview of the in vivo pharmacokinetics of Quizartinib. This

document details the absorption, distribution, metabolism, and excretion (ADME) of this potent

FLT3 inhibitor, supplemented with detailed experimental protocols and visual representations of

its mechanism of action.

Quizartinib, a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated

significant efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal

tandem duplication (ITD) mutations. A thorough understanding of its pharmacokinetic profile is

paramount for optimizing dosing strategies, predicting drug-drug interactions, and ensuring

patient safety.

Quantitative Pharmacokinetic Parameters of
Quizartinib
The pharmacokinetic profile of Quizartinib and its major active metabolite, AC886, has been

characterized in both healthy volunteers and patients with AML. The following tables

summarize the key quantitative parameters.
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Parameter Value Reference

Absorption

Bioavailability ~71% [1]

Tmax (Quizartinib) ~4 hours [1]

Tmax (AC886) 5 - 6 hours [1]

Effect of High-Fat Meal No clinically significant effect [1][2]

Distribution

Volume of Distribution (Vd/F) 275 L

Protein Binding (in vitro) ≥99% (Quizartinib and AC886)

Blood-to-Plasma Ratio (in

vitro)

0.79-1.30 (Quizartinib), 1.36-

3.19 (AC886)

Metabolism

Primary Metabolizing Enzyme CYP3A4/5

Major Active Metabolite AC886

Excretion

Total Body Clearance (CL/F) 2.23 L/hour

Half-life (t1/2) in AML patients

(Maintenance)

81 ± 73 hours (Quizartinib),

136 ± 113 hours (AC886)

Route of Elimination
Primarily feces (76.3% of

dose)

Unchanged Drug in Feces 4%

Elimination in Urine 1.64%

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/321043247_Method_development_for_Quantification_of_Quizartinib_in_Rat_Plasma_by_Liquid_ChromatographyTandem_Mass_Spectrometry_for_pharmacokinetic_application
https://www.researchgate.net/publication/321043247_Method_development_for_Quantification_of_Quizartinib_in_Rat_Plasma_by_Liquid_ChromatographyTandem_Mass_Spectrometry_for_pharmacokinetic_application
https://www.researchgate.net/publication/321043247_Method_development_for_Quantification_of_Quizartinib_in_Rat_Plasma_by_Liquid_ChromatographyTandem_Mass_Spectrometry_for_pharmacokinetic_application
https://www.researchgate.net/publication/321043247_Method_development_for_Quantification_of_Quizartinib_in_Rat_Plasma_by_Liquid_ChromatographyTandem_Mass_Spectrometry_for_pharmacokinetic_application
https://pubmed.ncbi.nlm.nih.gov/40884550/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Cmax (ng/mL)
AUC0-24h
(ng·h/mL)

Patient
Population

Reference

35.4 mg once

daily
140 2,680

Newly

Diagnosed AML

53 mg once daily

(steady state)
529 10,200 Not Specified

53 mg once daily

(steady state) -

AC886

262 5,790 Not Specified

Experimental Protocols
A fundamental aspect of pharmacokinetic analysis is the accurate quantification of the drug and

its metabolites in biological matrices. The following section outlines a typical experimental

protocol for a pharmacokinetic study of Quizartinib in vivo.

In Vivo Study Workflow

Pre-Study Phase Dosing and Sampling Bioanalytical Phase Pharmacokinetic Analysis

Study Protocol Design
(Dose, Sampling Times)

Subject Selection
(e.g., Healthy Volunteers, AML Patients)

Quizartinib Administration
(Oral)

Serial Blood Sample Collection
(Predose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96h...)

Plasma Separation and Storage
(-80°C)

Plasma Sample Preparation
(Protein Precipitation/LLE) LC-MS/MS Analysis Data Acquisition and Processing Pharmacokinetic Modeling

(e.g., Non-compartmental, Population PK)
Calculation of PK Parameters

(Cmax, Tmax, AUC, t1/2, CL/F, Vd/F)
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Caption: Workflow of a typical in vivo pharmacokinetic study of Quizartinib.

Bioanalytical Method: Quantification of Quizartinib in
Plasma using LC-MS/MS
This protocol describes a general method for the quantification of Quizartinib in plasma using

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and

specific technique.
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1. Sample Preparation (Protein Precipitation)

Materials:

Frozen human plasma samples

Quizartinib analytical standard and internal standard (IS) (e.g., deuterated Quizartinib)

Acetonitrile (ACN), HPLC grade

Microcentrifuge tubes (1.5 mL)

Vortex mixer

Centrifuge

Procedure:

Thaw plasma samples to room temperature.

Spike 100 µL of plasma with the internal standard solution.

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.
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Column: A reverse-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is

gradually increased to elute Quizartinib and its metabolites.

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

Instrument: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Multiple Reaction Monitoring (MRM) Transitions:

Quizartinib: m/z 561.2 → 114.1

AC886: (Specific transition to be determined based on its mass)

Internal Standard: (Specific transition for the deuterated standard)

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows)

and compound-specific parameters (e.g., collision energy, declustering potential) should be

optimized to achieve maximum signal intensity.

4. Data Analysis

Peak areas of Quizartinib and the internal standard are integrated.

A calibration curve is constructed by plotting the peak area ratio (Quizartinib/IS) against the

concentration of the calibration standards.
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The concentration of Quizartinib in the unknown samples is determined from the calibration

curve.

Mechanism of Action and Signaling Pathways
Quizartinib is a potent and selective inhibitor of FLT3. In AML, ITD mutations in the FLT3 gene

lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and

survival through various downstream signaling pathways. Quizartinib binds to the ATP-binding

pocket of the FLT3 kinase domain, stabilizing it in an inactive conformation and thereby

blocking its autophosphorylation and subsequent signal transduction.

FLT3 Signaling Pathway Inhibition by Quizartinib
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Caption: Quizartinib inhibits the constitutively active FLT3 receptor, blocking downstream

signaling.

Quizartinib's inhibition of the hyperactive FLT3-ITD receptor disrupts key downstream signaling

cascades, including:

RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation. Quizartinib's

action prevents the phosphorylation and activation of components in this cascade, leading to

cell cycle arrest.

PI3K/AKT Pathway: This pathway plays a significant role in promoting cell survival and

inhibiting apoptosis. By blocking this pathway, Quizartinib promotes programmed cell death

in leukemic cells.

STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key mediator

of cytokine signaling and is constitutively activated by FLT3-ITD, promoting cell proliferation.

Quizartinib effectively suppresses STAT5 phosphorylation.

Drug-Drug Interactions
The primary route of metabolism for Quizartinib is via the cytochrome P450 enzyme CYP3A4.

Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter

the plasma concentrations of Quizartinib.

Strong CYP3A Inhibitors (e.g., ketoconazole, clarithromycin): These drugs can increase

Quizartinib exposure, potentially leading to an increased risk of adverse events such as QT

prolongation. Dose reduction of Quizartinib is recommended when co-administered with

strong CYP3A inhibitors.

Strong or Moderate CYP3A Inducers (e.g., rifampin, carbamazepine): These drugs can

decrease Quizartinib exposure, potentially reducing its efficacy. Co-administration should be

avoided.

Conclusion
Quizartinib exhibits a predictable pharmacokinetic profile characterized by oral absorption,

extensive distribution, and metabolism primarily through CYP3A4. Its long half-life supports
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once-daily dosing. A thorough understanding of its pharmacokinetics, particularly the potential

for drug-drug interactions involving the CYP3A pathway, is critical for its safe and effective use

in the treatment of FLT3-ITD positive AML. The provided experimental protocols and pathway

diagrams serve as a valuable resource for researchers and clinicians involved in the ongoing

development and clinical application of Quizartinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

